Cas no 2375258-74-3 (1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-6-carboxylic acid)

1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-6-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-6-carboxylic acid
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- インチ: 1S/C11H10O3/c12-11(13)6-1-2-7-8(5-6)10-4-3-9(7)14-10/h1-2,5,9-10H,3-4H2,(H,12,13)
- InChIKey: IIKGZUBMDQYFBQ-UHFFFAOYSA-N
- ほほえんだ: C12OC(C3=C1C=CC(C(O)=O)=C3)CC2
じっけんとくせい
- 密度みつど: 1.372±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 363.4±42.0 °C(Predicted)
- 酸性度係数(pKa): 4.37±0.20(Predicted)
1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-6-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7425765-5.0g |
11-oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid |
2375258-74-3 | 95.0% | 5.0g |
$3935.0 | 2025-03-11 | |
Enamine | EN300-7425765-10.0g |
11-oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid |
2375258-74-3 | 95.0% | 10.0g |
$5837.0 | 2025-03-11 | |
Enamine | EN300-7425765-0.05g |
11-oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid |
2375258-74-3 | 95.0% | 0.05g |
$315.0 | 2025-03-11 | |
Aaron | AR0286PX-1g |
11-oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid |
2375258-74-3 | 95% | 1g |
$1891.00 | 2025-02-15 | |
1PlusChem | 1P0286HL-50mg |
11-oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid |
2375258-74-3 | 95% | 50mg |
$452.00 | 2024-05-23 | |
1PlusChem | 1P0286HL-500mg |
11-oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid |
2375258-74-3 | 95% | 500mg |
$1370.00 | 2024-05-23 | |
Aaron | AR0286PX-50mg |
11-oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid |
2375258-74-3 | 95% | 50mg |
$459.00 | 2025-02-15 | |
1PlusChem | 1P0286HL-2.5g |
11-oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid |
2375258-74-3 | 95% | 2.5g |
$3350.00 | 2024-05-23 | |
Enamine | EN300-7425765-1.0g |
11-oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid |
2375258-74-3 | 95.0% | 1.0g |
$1357.0 | 2025-03-11 | |
Enamine | EN300-7425765-2.5g |
11-oxatricyclo[6.2.1.0,2,7]undeca-2,4,6-triene-4-carboxylic acid |
2375258-74-3 | 95.0% | 2.5g |
$2660.0 | 2025-03-11 |
1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-6-carboxylic acid 関連文献
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Xin Wang,Peng Li,Zhijun Li,Wenxing Chen,Huang Zhou,Yafei Zhao,Xiaoqian Wang,Lirong Zheng,Juncai Dong,Yue Lin,Xusheng Zheng,Wensheng Yan,Jian Yang,Zhengkun Yang,Yunteng Qu,Tongwei Yuan,Yuen Wu,Yadong Li Chem. Commun., 2019,55, 6563-6566
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-6-carboxylic acidに関する追加情報
1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-6-carboxylic acid (CAS No. 2375258-74-3): A Key Intermediate in Modern Pharmaceutical Synthesis
The compound 1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-6-carboxylic acid, identified by its CAS number 2375258-74-3, represents a significant intermediate in the realm of pharmaceutical chemistry. Its unique structural framework, featuring a naphthalene core modified by a tetrahydropyranone ring and a carboxylic acid substituent at the 6-position, makes it a versatile building block for synthesizing complex bioactive molecules.
This compound has garnered considerable attention in recent years due to its utility in constructing pharmacophores that exhibit diverse biological activities. The presence of both the epoxide and carboxylic acid functionalities allows for facile chemical modifications through nucleophilic ring-opening reactions or esterification processes, respectively. Such versatility is particularly valuable in drug discovery pipelines where rapid and modular synthesis of analogues is essential.
In the context of modern medicinal chemistry, 1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-6-carboxylic acid has been employed in the development of novel therapeutic agents targeting various diseases. For instance, derivatives of this scaffold have shown promise as inhibitors of enzymes involved in inflammatory pathways. The naphthalene moiety often serves as a rigid pharmacophore that enhances binding affinity to biological targets, while the tetrahydropyranone ring introduces conformational flexibility—a critical factor in optimizing drug-like properties such as solubility and metabolic stability.
Recent advancements in synthetic methodologies have further highlighted the importance of this compound. Catalytic epoxidation strategies have enabled efficient access to 1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-6-carboxylic acid, allowing for scalable production suitable for industrial applications. Additionally, green chemistry approaches have been explored to minimize waste and improve sustainability in its synthesis. These innovations align with broader industry trends toward environmentally conscious manufacturing processes.
The carboxylic acid group at the 6-position of 1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-6-carboxylic acid provides numerous synthetic handles for further derivatization. Esterification with various alcohols yields corresponding esters that can be further functionalized or used directly as prodrugs to enhance bioavailability. Similarly, amidation with amines produces amides—another common motif in drug design that improves hydrophilicity and target binding interactions.
From a mechanistic perspective, the epoxide ring undergoes stereoselective opening under controlled conditions. This property has been leveraged to synthesize enantiomerically pure intermediates for chiral drugs where stereochemistry dictates efficacy and safety profiles. Such applications underscore the compound's significance not only as a raw material but also as a strategic tool for achieving high enantiomeric purity in pharmaceutical synthesis.
The integration of computational chemistry has accelerated the utilization of 1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-6-carboxylic acid in drug discovery initiatives. Molecular modeling studies predict its interaction with biological targets such as kinases and proteases by simulating binding poses and affinity predictions. These virtual screening approaches complement experimental efforts by prioritizing promising derivatives for synthesis and testing—a synergy that expedites the development cycle.
In conclusion,1,2,3,4-Tetrahydro-1,4-epoxynaphthalene-6-carboxylic acid (CAS No. 2375258-74-3) stands as a cornerstone intermediate with far-reaching implications in pharmaceutical innovation. Its structural features enable diverse synthetic pathways toward bioactive molecules while accommodating modern demands for efficiency and sustainability. As research continues to uncover new therapeutic applications derived from this scaffold—particularly through interdisciplinary collaborations between organic chemists and biologists—its relevance is poised to grow even further within the global pharmaceutical landscape.
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